molecular formula C6H12ClF3N2 B13489971 (((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methyl)hydrazine hydrochloride

(((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methyl)hydrazine hydrochloride

Cat. No.: B13489971
M. Wt: 204.62 g/mol
InChI Key: LMCBJTMICISQJN-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further linked to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride typically involves the following steps:

    Formation of the cyclobutyl ring: The initial step involves the synthesis of the cyclobutyl ring with a trifluoromethyl substituent. This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydrazine moiety: The cyclobutyl intermediate is then reacted with hydrazine or its derivatives under controlled conditions to introduce the hydrazine group.

    Formation of the hydrochloride salt: The final step involves the conversion of the hydrazine compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the trifluoromethyl group or the hydrazine moiety.

    Substitution: The compound can participate in substitution reactions where the trifluoromethyl or hydrazine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety may yield azides, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the hydrazine moiety can participate in various biochemical reactions. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride is unique due to the presence of both the trifluoromethyl and hydrazine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H12ClF3N2

Molecular Weight

204.62 g/mol

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methylhydrazine;hydrochloride

InChI

InChI=1S/C6H11F3N2.ClH/c7-6(8,9)5-2-1-4(5)3-11-10;/h4-5,11H,1-3,10H2;1H/t4-,5+;/m0./s1

InChI Key

LMCBJTMICISQJN-UYXJWNHNSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1CNN)C(F)(F)F.Cl

Canonical SMILES

C1CC(C1CNN)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.